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The cell surface receptor CD155, also known as the poliovirus receptor (PVR), has emerged as

a critical regulator of anti-tumor immunity. Its overexpression in various cancers is often

associated with poor prognosis, making it a compelling target for novel immunotherapies.

CD155 exerts its immunosuppressive effects primarily through its interaction with the T-cell

immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory receptor expressed on T cells

and Natural Killer (NK) cells. This guide provides a comparative overview of Rediocide A, a

natural product-derived inhibitor of CD155, and other therapeutic strategies aimed at disrupting

the CD155-TIGIT axis, with a focus on supporting experimental data.

Mechanisms of Action: A Tale of Two Strategies
Inhibitors of the CD155 pathway predominantly employ two distinct mechanisms:

downregulation of CD155 expression or blockade of the CD155-TIGIT interaction.

Rediocide A, a natural product, has been shown to decrease the surface expression of CD155

on cancer cells. This reduction in available ligand leads to a diminished engagement of the
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inhibitory TIGIT receptor on immune cells, thereby unleashing their anti-tumor activity.[1][2]

In contrast, the majority of clinically evaluated CD155-pathway inhibitors are monoclonal

antibodies that target TIGIT. These antibodies physically block the interaction between TIGIT

and CD155, preventing the transmission of inhibitory signals and restoring the cytotoxic

function of T cells and NK cells.[3][4][5] Some research also explores the development of small

molecules and antibodies that directly target CD155 to prevent its interaction with TIGIT.[6][7][8]

[9]

Performance Data: Rediocide A in Preclinical
Models
Experimental studies have demonstrated the potential of Rediocide A in enhancing anti-tumor

immune responses by downregulating CD155. The following table summarizes key quantitative

data from a study on non-small cell lung cancer (NSCLC) cell lines.
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Parameter Cell Line Treatment Result Reference

CD155

Expression
A549

100 nM

Rediocide A

14.41%

decrease
[1][2]

H1299
100 nM

Rediocide A

11.66%

decrease
[1][2]

NK Cell-

Mediated Lysis
A549

100 nM

Rediocide A

3.58-fold

increase
[1][2]

H1299
100 nM

Rediocide A

1.26-fold

increase
[1][2]

IFN-γ Secretion A549 co-culture
100 nM

Rediocide A

3.23-fold

increase
[1][2]

H1299 co-culture
100 nM

Rediocide A

6.77-fold

increase
[1][2]

Granzyme B

Level
A549 co-culture

100 nM

Rediocide A
48.01% increase [1][2]

H1299 co-culture
100 nM

Rediocide A
53.26% increase [1][2]

Performance Data: Anti-TIGIT Antibodies in Clinical
Trials
Numerous anti-TIGIT monoclonal antibodies are currently in clinical development, often in

combination with PD-1/PD-L1 inhibitors. While direct comparative data with Rediocide A is

unavailable, the clinical activity of these agents underscores the therapeutic potential of

targeting the CD155-TIGIT pathway. The following table provides an overview of some anti-

TIGIT antibodies.
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Antibody
Mechanism of
Action

Selected Clinical
Trial Highlights

Reference

Tiragolumab
Blocks TIGIT-CD155

interaction

In combination with

atezolizumab, showed

improved objective

response rate and

progression-free

survival in a Phase II

trial for untreated

metastatic NSCLC.

[3]

Domvanalimab
Blocks TIGIT-CD155

interaction

Evaluated in

combination therapies

in the ARC-7 trial for

NSCLC.

[10]

Ociperlimab
Blocks TIGIT-CD155

interaction

In clinical

development for

various malignancies.

[5]

ASP8374
Blocks TIGIT-CD155

interaction

A fully human

monoclonal antibody

that has demonstrated

the ability to increase

IFN-γ production in

cultured PBMCs.

[11][12]

Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams

are provided.
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Caption: CD155 Signaling and Inhibition.
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Caption: Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used in the evaluation of CD155 inhibitors.

Flow Cytometry for CD155 Expression
Cell Preparation: Cancer cells are cultured and treated with the inhibitor (e.g., Rediocide A)

or a vehicle control for a specified period.

Staining: Cells are harvested, washed, and incubated with a fluorescently labeled anti-

CD155 antibody. An isotype control antibody is used to determine background staining.

Data Acquisition: Stained cells are analyzed on a flow cytometer to quantify the mean

fluorescence intensity (MFI) corresponding to CD155 expression levels.

Analysis: The percentage of CD155-positive cells and the MFI are compared between

treated and control groups to determine the extent of downregulation.

NK Cell-Mediated Cytotoxicity Assay
Target Cell Preparation: Cancer cells (target) are seeded in a 96-well plate and treated with

the inhibitor or control.

Effector Cell Preparation: NK cells (effector) are isolated and activated.
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Co-culture: Effector cells are added to the target cells at various effector-to-target (E:T)

ratios.

Lysis Measurement: After a defined incubation period, cell lysis is quantified using methods

such as lactate dehydrogenase (LDH) release assay or a real-time cell impedance-based

assay.

Calculation: The percentage of specific lysis is calculated by comparing the lysis in the

presence of NK cells to spontaneous lysis (target cells alone) and maximum lysis (target

cells treated with a lysis agent).

Enzyme-Linked Immunosorbent Assay (ELISA) for
Cytokine Release

Sample Collection: Supernatants from the co-culture of cancer cells and immune cells

(treated with inhibitor or control) are collected after a specified time.

Assay Procedure: The concentration of cytokines such as IFN-γ and Granzyme B in the

supernatants is measured using commercially available ELISA kits according to the

manufacturer's instructions.

Data Analysis: A standard curve is generated using recombinant cytokine standards, and the

concentration of the cytokine in the experimental samples is determined.

Conclusion
Rediocide A presents a novel mechanism for targeting the CD155 pathway by downregulating

its expression on tumor cells. Preclinical data demonstrates its potential to enhance NK cell-

mediated anti-tumor immunity. In parallel, the clinical development of anti-TIGIT antibodies

validates the CD155-TIGIT axis as a critical immune checkpoint. While direct comparative

studies are lacking, the available data suggests that both downregulating CD155 and blocking

its interaction with TIGIT are promising strategies for cancer immunotherapy. Further research

is warranted to explore the full therapeutic potential of Rediocide A, potentially in combination

with other immunotherapies, and to identify patient populations most likely to benefit from

CD155-targeted treatments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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